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molecular formula C15H9N3O2S2 B8791648 4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile

4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile

Cat. No. B8791648
M. Wt: 327.4 g/mol
InChI Key: YWTYQSNQHCJHNR-UHFFFAOYSA-N
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Patent
US06121308

Procedure details

0.37 g (7.7 mmol) of sodium hydride (50% in mineral oil) is added batchwise to a solution of 1.5 g (7.06 mmol) of 2-mercapto-6-nitro-benzothiazole and then stirred for 30 minutes at 50° C. Then 1.45 g (7.4 mmol) of 4-bromomethylbenzonitrile is added dropwise and stirred for a further hour at 50° C. The re-action mixture is mixed with 30 ml of ethyl acetate and 70 ml of 14% sodium chloride solution, whereupon a large proportion of the title compound is obtained as a beige precipitate. The organic phase is concentrated in vacuo, the crude product precipitated is triturated with diethyl ether and the liquid phase is separated off. The solid obtained is combined with the beige precipitate.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][C:4]1[S:5][C:6]2[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:7]=2[N:8]=1.Br[CH2:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.[Cl-].[Na+]>C(OCC)(=O)C>[C:22]([C:21]1[CH:24]=[CH:25][C:18]([CH2:17][S:3][C:4]2[S:5][C:6]3[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:7]=3[N:8]=2)=[CH:19][CH:20]=1)#[N:23] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further hour at 50° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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